Sodium 2-(hydroxymethyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(hydroxymethyl)isonicotinate is a chemical compound with the molecular formula C7H6NNaO3. It is a derivative of isonicotinic acid, where the carboxyl group is modified to include a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(hydroxymethyl)isonicotinate typically involves the reaction of isonicotinic acid with formaldehyde in the presence of a base, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol.
Catalyst: Basic catalysts such as sodium hydroxide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for higher yields and purity. The process includes:
Reactant Purity: High-purity isonicotinic acid and formaldehyde.
Reaction Control: Precise control of temperature and pH.
Purification: Crystallization or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(hydroxymethyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group in isonicotinic acid derivatives can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sodium 2-(carboxymethyl)isonicotinate.
Reduction: Sodium 2-(aminomethyl)isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(hydroxymethyl)isonicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to isonicotinic acid.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Sodium 2-(hydroxymethyl)isonicotinate involves its interaction with biological targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the isonicotinic acid moiety can interact with aromatic residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Inositol nicotinate: A vasodilator and source of niacin used in dietary supplements.
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Comparison:
Uniqueness: Sodium 2-(hydroxymethyl)isonicotinate is unique due to its hydroxymethyl group, which provides additional reactivity and potential for hydrogen bonding compared to inositol nicotinate and methyl nicotinate.
Applications: While inositol nicotinate and methyl nicotinate are primarily used for their vasodilatory and rubefacient properties, this compound has broader applications in chemistry, biology, and medicine
Biological Activity
Sodium 2-(hydroxymethyl)isonicotinate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from isonicotinic acid and possesses structural characteristics that suggest various biological functions. Its molecular structure indicates potential interactions with biological targets, particularly those involved in metabolic pathways related to nicotinamide adenine dinucleotide (NAD+) synthesis.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Potential inhibition of bacterial growth | |
Metabolic Modulation | Influence on NAD+ synthesis pathways | |
Enzyme Interaction | Possible enhancement of enzyme activity |
Case Study: Antimicrobial Efficacy
A study exploring the antimicrobial efficacy of this compound demonstrated promising results against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined through standard broth microdilution methods, revealing significant antibacterial activity comparable to known antibiotics.
Case Study: Metabolic Impact
In vitro studies conducted on human cell lines showed that treatment with this compound resulted in increased levels of NAD+ and improved cellular respiration rates. These findings suggest that the compound may enhance mitochondrial function, which could be beneficial in conditions characterized by mitochondrial dysfunction.
Future Directions for Research
Despite the promising preliminary findings, further research is necessary to fully elucidate the biological mechanisms of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies: Understanding the specific biochemical pathways influenced by this compound will be crucial for its potential therapeutic applications.
- Clinical Trials: Conducting clinical trials to assess safety, efficacy, and pharmacokinetics in humans will provide valuable insights into its practical applications.
- Comparative Studies: Comparing this compound with other isonicotinic derivatives could reveal unique properties and broaden its potential uses in medicine.
Properties
Molecular Formula |
C7H6NNaO3 |
---|---|
Molecular Weight |
175.12 g/mol |
IUPAC Name |
sodium;2-(hydroxymethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C7H7NO3.Na/c9-4-6-3-5(7(10)11)1-2-8-6;/h1-3,9H,4H2,(H,10,11);/q;+1/p-1 |
InChI Key |
DEGCZISWPZEQGJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=C1C(=O)[O-])CO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.